molecular formula C36H44As2 B14423384 (Dodecane-1,12-diyl)bis(diphenylarsane) CAS No. 82195-49-1

(Dodecane-1,12-diyl)bis(diphenylarsane)

Cat. No.: B14423384
CAS No.: 82195-49-1
M. Wt: 626.6 g/mol
InChI Key: ONOFQHYISPRINJ-UHFFFAOYSA-N
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Description

The compound "(Dodecane-1,12-diyl)bis(diphenylarsane)" features a central dodecane chain (12-carbon alkyl spacer) connecting two diphenylarsane moieties. The following analysis instead focuses on structurally related dodecane-1,12-diyl-linked compounds with diverse functional groups, offering insights into how the dodecane spacer and terminal groups influence properties and applications.

Properties

CAS No.

82195-49-1

Molecular Formula

C36H44As2

Molecular Weight

626.6 g/mol

IUPAC Name

12-diphenylarsanyldodecyl(diphenyl)arsane

InChI

InChI=1S/C36H44As2/c1(3-5-7-21-31-37(33-23-13-9-14-24-33)34-25-15-10-16-26-34)2-4-6-8-22-32-38(35-27-17-11-18-28-35)36-29-19-12-20-30-36/h9-20,23-30H,1-8,21-22,31-32H2

InChI Key

ONOFQHYISPRINJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](CCCCCCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The dodecane spacer is versatile, enabling coupling with amines (e.g., cinnamamide derivatives ), acridines (12-bis-THA ), and phenolic acids (antiviral gallic acid analogs ).
  • Functional Group Impact : Terminal groups dictate bioactivity. For example, cationic 12-bis-THA disrupts bacterial membranes , while gallic acid derivatives inhibit viral sphingolipid metabolism .
  • Structural Rigidity : Schiff base ligands (e.g., naphtholate derivatives) exhibit rigid planar structures due to conjugated imine bonds, enhancing crystallinity and metal-binding capacity .

Antimicrobial Activity :

  • 12-bis-THA : Exhibits bactericidal activity against Burkholderia thailandensis by suppressing ATP synthase F1 domain production . Time-kill assays showed greater efficacy against unencapsulated strains, suggesting membrane-targeting mechanisms .

Antiviral Activity :

  • Gallic Acid Derivatives : Inhibit West Nile, dengue, and Zika viruses by blocking ceramide desaturase (Des1), elevating dihydrosphingomyelin (dhSM) levels, which disrupt viral replication .
Physicochemical Properties
  • Crystallinity : Schiff base ligands form stable crystals suitable for X-ray diffraction, attributed to hydrogen bonding and π-π stacking .

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